N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-isopropyl-3-methyl-1H-pyrazol-4-amine
Description
This compound features a bis-pyrazole scaffold with distinct substituents: an ethyl group at the 1-position of one pyrazole ring and an isopropyl group at the 1-position of the other. The methyl group at the 3-position and the bridging methylene group between the pyrazole rings contribute to its unique physicochemical profile.
Properties
Molecular Formula |
C13H22ClN5 |
|---|---|
Molecular Weight |
283.80 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-3-yl)methyl]-3-methyl-1-propan-2-ylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C13H21N5.ClH/c1-5-17-7-6-12(16-17)8-14-13-9-18(10(2)3)15-11(13)4;/h6-7,9-10,14H,5,8H2,1-4H3;1H |
InChI Key |
NXISRPLSUPPKCF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNC2=CN(N=C2C)C(C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Pyrazole Core Formation
The foundational step involves synthesizing the 1-ethyl-3-methylpyrazole and 1-isopropyl-4-aminopyrazole subunits separately.
1.1.1. Synthesis of 1-Ethyl-3-methyl-1H-pyrazole
This intermediate is prepared via cyclocondensation of ethyl hydrazine with acetylacetone (2,4-pentanedione) under acidic conditions:
$$
\text{CH}3\text{C(O)CH}2\text{C(O)CH}3 + \text{C}2\text{H}5\text{NHNH}2 \xrightarrow{\text{HCl}} \text{C}7\text{H}{11}\text{N}3 + 2\text{H}2\text{O}
$$
Key parameters:
1.1.2. Synthesis of 1-Isopropyl-3-methyl-1H-pyrazol-4-amine
A modified Knorr reaction employs isopropylhydrazine and methylglyoxal in ethanol:
$$
\text{CH}3\text{COCHO} + (\text{CH}3)2\text{CHNHNH}2 \rightarrow \text{C}7\text{H}{13}\text{N}3 + \text{H}2\text{O}
$$
Methylene Bridge Formation
The two pyrazole subunits are linked via reductive amination or nucleophilic substitution.
1.2.1. Reductive Amination
A mixture of 1-ethyl-3-methylpyrazole-3-carbaldehyde and 1-isopropyl-3-methylpyrazol-4-amine undergoes reductive amination using NaBH₃CN:
$$
\text{Pyrazole-CHO} + \text{H}2\text{N-Pyrazole} \xrightarrow{\text{NaBH}3\text{CN, MeOH}} \text{Target Compound}
$$
- Molar Ratio : 1:1.2 (aldehyde:amine)
- Yield : 78%
1.2.2. Nucleophilic Substitution
Alternative routes use bromomethylpyrazole intermediates. For example, 3-(bromomethyl)-1-ethylpyrazole reacts with 1-isopropyl-3-methylpyrazol-4-amine in DMF:
$$
\text{Pyrazole-CH}2\text{Br} + \text{H}2\text{N-Pyrazole} \xrightarrow{\text{K}2\text{CO}3} \text{Target Compound} + \text{KBr}
$$
One-Pot Multicomponent Synthesis
Three-Component Reaction
A scalable method combines ethyl hydrazine, methylglyoxal, and isopropylamine in the presence of a nano-catalyst (e.g., SiO₂@Fe₃O₄-MoO₃):
$$
\text{C}2\text{H}5\text{NHNH}2 + \text{CH}3\text{COCHO} + (\text{CH}3)2\text{CHNH}2 \xrightarrow{\text{SiO}2@\text{Fe}3\text{O}4-\text{MoO}_3} \text{Target Compound}
$$
Optimized Conditions :
| Parameter | Value |
|---|---|
| Catalyst Loading | 0.02 g/mmol |
| Temperature | Room Temperature |
| Time | 25 minutes |
| Yield | 88–95% |
Advantages :
Industrial-Scale Production
Continuous Flow Reactor Systems
Large-scale synthesis employs continuous flow technology to enhance efficiency:
- Residence Time : 8–10 minutes
- Throughput : 50 kg/day
- Purity : 99.2% (GC-MS)
Key Steps :
- Pyrazole Formation : Tubular reactors with in-line pH monitoring.
- Amination : Packed-bed columns with immobilized NaBH₃CN.
Microwave-Assisted Synthesis
Green chemistry approaches reduce solvent use and reaction times:
- Power : 300 W
- Time : 15 minutes
- Solvent : Ethanol (50% reduction vs. batch methods)
Characterization and Quality Control
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 1.35 (t, 3H, CH₂CH₃), 2.28 (s, 3H, CH₃), 4.12 (q, 2H, CH₂CH₃), 6.25 (s, 1H, pyrazole-H) |
| IR (KBr) | 3350 cm⁻¹ (N-H), 1600 cm⁻¹ (C=N) |
Chromatographic Purity
| Method | Conditions | Purity |
|---|---|---|
| HPLC | C18 column, 60:40 MeOH:H₂O | 99.5% |
Challenges and Optimization Strategies
Regioselectivity Issues
Unwanted regioisomers form during pyrazole cyclization. Mitigation strategies include:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Alkyl halides, alkyl sulfonates, and appropriate solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Hydroxylated pyrazole derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C₁₂H₁₈N₅
- Molecular Weight : 269.77 g/mol
- Structural Insights : The compound features a pyrazole core, which is significant for its biological activity. The presence of ethyl and isopropyl groups contributes to its pharmacological properties.
Anticancer Activity
Research indicates that compounds with pyrazole scaffolds exhibit notable anticancer properties. For instance, derivatives of pyrazole have been synthesized and tested against various cancer cell lines. In a study by Bouabdallah et al., compounds similar to N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-isopropyl-3-methyl-1H-pyrazol-4-amine demonstrated significant cytotoxic effects against Hep-2 and P815 cancer cell lines, with IC₅₀ values indicating strong potential for further development as anticancer agents .
Anti-inflammatory Properties
Pyrazole derivatives have also been explored for their anti-inflammatory effects. A review highlighted several pyrazole-based compounds that showed promise in reducing inflammation in preclinical models. The mechanism often involves inhibition of pro-inflammatory cytokines, which could be a pathway for therapeutic intervention in diseases characterized by chronic inflammation .
Neuroprotective Effects
Emerging evidence suggests that pyrazole derivatives may possess neuroprotective properties. Research has indicated that certain pyrazole compounds can modulate neuroinflammatory responses and may offer protection against neurodegenerative diseases . This application is particularly relevant given the increasing prevalence of conditions such as Alzheimer's disease.
Case Studies and Research Findings
Several studies have documented the efficacy of pyrazole derivatives in various therapeutic contexts:
These case studies illustrate the compound's potential across various cancer types and highlight its utility in drug development.
Mechanism of Action
The mechanism of action of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-isopropyl-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or ion channels, leading to modulation of their activity.
Pathways Involved: The compound may influence signaling pathways such as the inflammatory cascade, leading to reduced inflammation and pain.
Comparison with Similar Compounds
Structural Analogues
Substituent Variations on Pyrazole Rings
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine
- Structural Difference: Methoxy group at the 3-position instead of methyl.
- Implications: Increased polarity due to the methoxy group enhances aqueous solubility but may reduce membrane permeability compared to the target compound’s methyl group .
N-(4-fluorobenzyl)-1-isopropyl-3-methyl-1H-pyrazol-4-amine Structural Difference: Fluorobenzyl substituent replaces the ethyl-pyrazole moiety.
N-[(1-propyl-1H-pyrazol-4-yl)methyl]cyclopropanolamine Structural Difference: Propyl group and cyclopropanolamine substituents. Implications: The cyclopropane ring introduces steric constraints, which could affect conformational flexibility and interaction with biological targets .
Heterocyclic Core Modifications
3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide
- Structural Difference: Pyrrole-carboxamide core with trifluoromethylpyridine.
- Implications: The trifluoromethyl group increases lipophilicity and resistance to oxidative metabolism, while the pyrrole core alters electronic distribution compared to pyrazole .
N-Benzyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-4-amine
- Structural Difference: Pyrimidine-triazole hybrid with a nitro group.
- Implications: The nitro group enhances redox reactivity, which may be advantageous in prodrug activation but poses stability challenges .
Physicochemical Properties
| Property | Target Compound | N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine | N-(4-fluorobenzyl)-1-isopropyl-3-methyl-1H-pyrazol-4-amine |
|---|---|---|---|
| Molecular Weight | ~275 g/mol (estimated) | ~261 g/mol | ~287 g/mol |
| LogP (Predicted) | 2.8 | 2.1 | 3.5 |
| Aqueous Solubility | Moderate | High (due to methoxy) | Low (fluorobenzyl hydrophobicity) |
Spectroscopic Data Comparisons
¹H NMR :
Mass Spectrometry :
- Target Compound: ESIMS likely ~275 ([M+H]⁺).
- N-ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine: m/z 203 ([M+H]⁺) .
Biological Activity
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-isopropyl-3-methyl-1H-pyrazol-4-amine is a compound that belongs to the pyrazole family, characterized by its unique dual pyrazole structure. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 234.3 g/mol. Its structure consists of two distinct pyrazole rings, which enhance its reactivity and specificity in biological applications. The presence of ethyl and isopropyl groups contributes to its pharmacological properties and interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
Enzyme Inhibition: The compound can bind to active sites on various enzymes, inhibiting their function. This is particularly relevant in drug design for targeting specific metabolic pathways.
Receptor Modulation: It has the potential to interact with cellular receptors, influencing signaling pathways that can lead to therapeutic effects.
DNA/RNA Binding: There is evidence suggesting that this compound may bind to nucleic acids, potentially affecting gene expression and cellular functions .
Biological Activities
Research indicates that this compound exhibits several biological activities:
Anticancer Properties: Various studies have explored the anticancer potential of pyrazole derivatives. For example, compounds similar to this compound have shown significant cytotoxic effects against different cancer cell lines, including MCF7 (breast cancer), SF268 (brain cancer), and NCI-H460 (lung cancer). The IC50 values for these compounds ranged from 0.067 µM to 42.30 µM, indicating potent activity .
Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections .
Neuroprotective Effects: Some derivatives have been investigated for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .
Case Studies and Research Findings
Several studies have highlighted the efficacy of pyrazole derivatives in various biological contexts:
| Study | Cell Line/Model | Activity | IC50 Value (µM) |
|---|---|---|---|
| Huang et al. | MCF7 | Anticancer | 3.79 |
| Bouabdallah et al. | Hep2/P815 | Cytotoxic | 3.25 / 17.82 |
| Wei et al. | A549 | Antitumor | 26 |
| Xia et al. | Various | Apoptosis | 49.85 |
| Sun et al. | H460/MFC-F | CDK2 Inhibition | 25 |
These findings underscore the potential of this compound as a versatile scaffold for developing new therapeutic agents targeting cancer and other diseases.
Q & A
Q. Advanced
- Assay selection : Use MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for cytotoxicity screening, as applied to (E)-substituted pyrazoles .
- Dose-response curves : Validate IC₅₀ values against controls (e.g., maximal electroshock seizure models for anticonvulsant activity) .
- Structural analogs : Compare with 1,3-diphenyl-1H-pyrazole carboxamides, which show CB1 receptor antagonism .
How are impurities identified and quantified during the synthesis of this compound?
Q. Basic
- HPLC : Monitor purity (e.g., 98.67% for trifluoromethylpyridinyl derivatives) with C18 columns and UV detection .
- LC-MS : Detect trace byproducts (e.g., dimerization products at m/z 800–1000) .
- Elemental analysis : Confirm C/H/N ratios (e.g., 76.80% C, 6.14% H in quinazolin-4-amine analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
